

JP-153 In Vivo Experimental Protocol: Application Notes for Retinal Angiogenesis Studies

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Compound of Interest

Compound Name: JP-153

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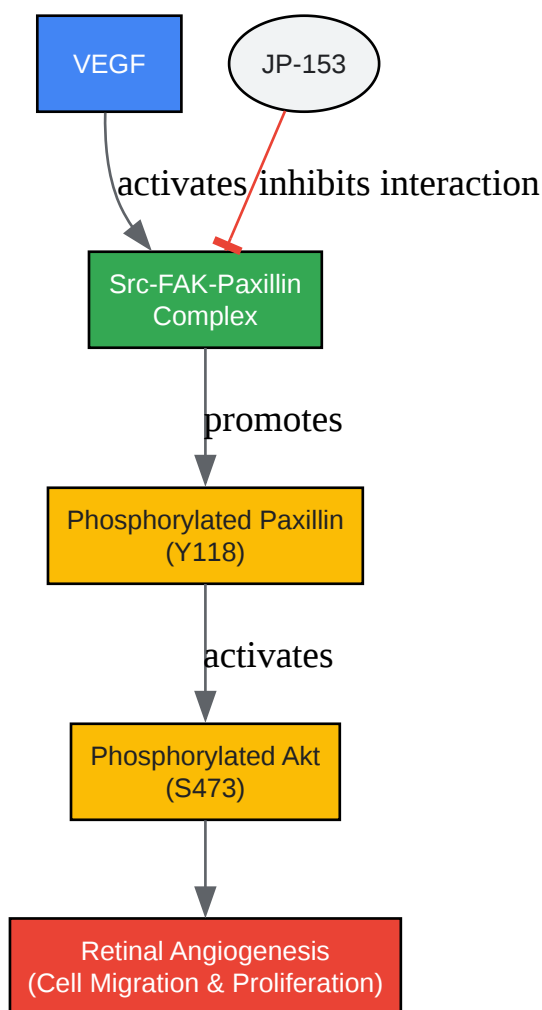
These application notes provide a detailed overview of the experimental protocol for in vivo studies of **JP-153**, a novel small molecule inhibitor of the Src-FAK-Paxillin signaling complex. The primary application of **JP-153** in this context is the inhibition of vascular endothelial growth factor (VEGF)-induced retinal angiogenesis, a key pathological process in neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration.

Mechanism of Action

JP-153 functions by disrupting the interaction between focal adhesion kinase (FAK) and paxillin. This disruption inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118) and the subsequent downstream activation of Akt at serine 473 (S473).^[1] This cascade is crucial for the migration and proliferation of retinal endothelial cells, which are hallmarks of angiogenesis.^[1] It is noteworthy that **JP-153**'s inhibitory action does not prevent the initial activation of Src or FAK.^[1]

Signaling Pathway

The signaling pathway targeted by **JP-153** is initiated by VEGF, which activates a signalosome comprising Src, FAK, and paxillin. The disruption of the FAK-paxillin interaction by **JP-153** is the key inhibitory step, leading to a reduction in retinal neovascularization.^{[1][2]}



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Caption: **JP-153** signaling pathway in retinal endothelial cells.

In Vivo Efficacy Data

The in vivo efficacy of **JP-153** was evaluated in a murine model of oxygen-induced retinopathy (OIR). Topical administration of a **JP-153**-loaded microemulsion demonstrated a dose-dependent reduction in the hallmark features of pathologic retinal angiogenesis: neovascular tuft formation and increased avascular area.^[1]

Treatment Group	Dose (mg/kg)	Neovascularization (% of Total Retinal Area)	Avascular Area (% of Total Retinal Area)	Statistical Significance (vs. Vehicle)
Vehicle	-	~12%	~5%	-
JP-153	0.5	~8%	~8%	p < 0.001
JP-153	5.0	~4%	~12%	p < 0.001

Note: The quantitative data is estimated from graphical representations in Toutounchian et al., 2017. The study reported a statistically significant reduction in neovascularization and an increase in the avascular area with both doses of **JP-153**.[\[2\]](#)

Experimental Protocols

Murine Oxygen-Induced Retinopathy (OIR) Model

The OIR model is a standard and reproducible method for studying retinal neovascularization.

Materials:

- C57BL/6N mouse pups (postnatal day 7, P7) and nursing dams
- Oxygen chamber with an oxygen controller
- Isoflurane for anesthesia
- Isolectin B4 conjugated to a fluorescent marker (e.g., Alexa Fluor 594) for retinal flat-mount staining
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixation
- Mounting medium
- Fluorescence microscope

Procedure:

- Induction of Vaso-obliteration (P7-P12): Place P7 mouse pups and their nursing dam into an oxygen chamber with 75% oxygen for 5 days. This hyperoxic environment leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.
- Induction of Neovascularization (P12-P17): At P12, return the mice to normal room air (normoxia). The resulting relative hypoxia in the avascular retina stimulates the production of angiogenic factors, leading to robust retinal neovascularization, which peaks at P17.
- Treatment Administration (P12-P17): Administer the **JP-153**-loaded microemulsion or vehicle control topically to the eyes of the pups daily from P12 to P16.
- Tissue Collection and Analysis (P17):
 - At P17, euthanize the pups according to institutional guidelines.
 - Enucleate the eyes and fix them in 4% PFA.
 - Dissect the retinas and perform whole-mount staining with fluorescently labeled isolectin B4 to visualize the retinal vasculature.
 - Capture images of the retinal flat mounts using a fluorescence microscope.
 - Quantify the areas of neovascularization and avascular zones using image analysis software.

Preparation of JP-153 Loaded Microemulsion

The specific composition of the microemulsion used in the pivotal study is not publicly available. However, a general protocol for preparing a microemulsion for ophthalmic delivery can be followed. The formulation should be optimized for stability, drug loading, and ocular biocompatibility.

General Components:

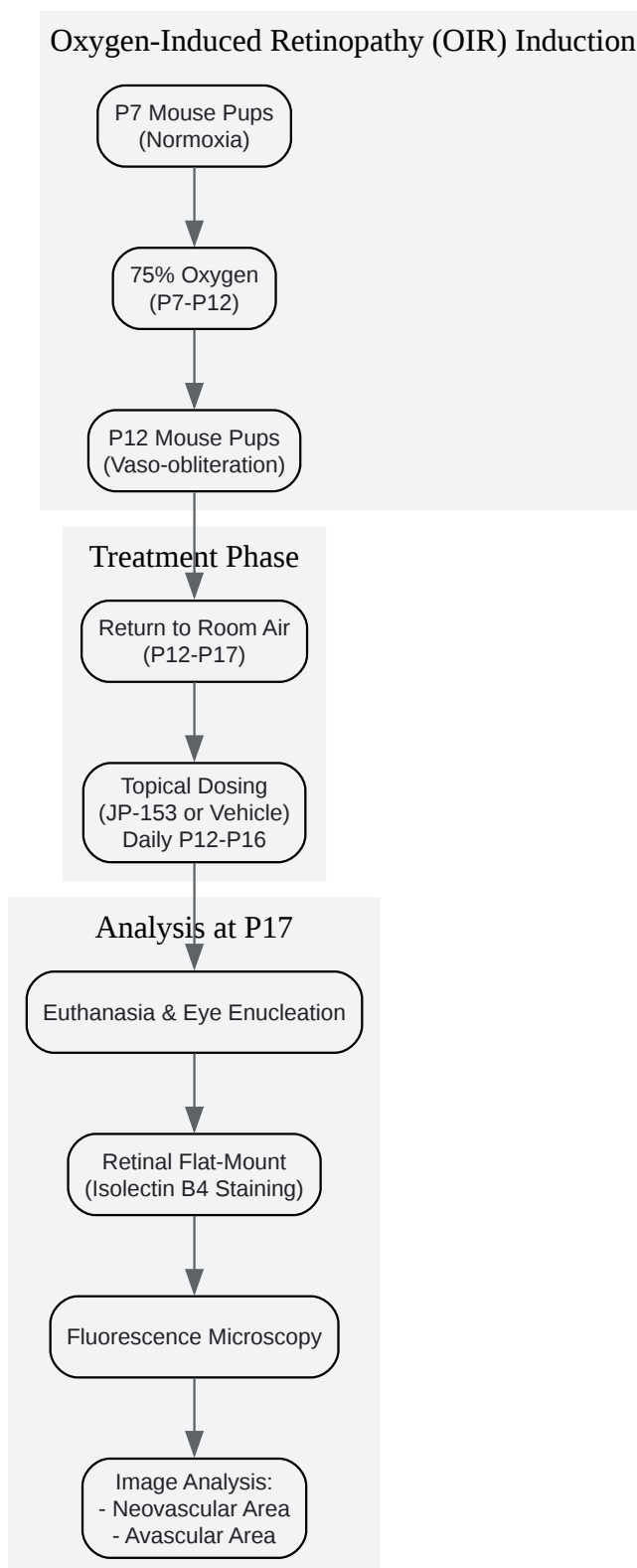
- Oil Phase: A biocompatible oil (e.g., castor oil, ethyl oleate).

- Surfactant: A non-ionic surfactant with good ocular tolerance (e.g., polysorbate 80, Cremophor EL).
- Co-surfactant: A short-chain alcohol or other suitable agent to reduce interfacial tension (e.g., ethanol, propylene glycol).
- Aqueous Phase: Sterile, isotonic buffer (e.g., PBS).
- Active Pharmaceutical Ingredient (API): **JP-153**.

General Procedure:

- Dissolve **JP-153** in the oil phase.
- In a separate container, mix the surfactant and co-surfactant.
- Add the oil phase containing **JP-153** to the surfactant/co-surfactant mixture and mix until a clear, homogenous solution is formed.
- Slowly titrate the aqueous phase into the oil-surfactant mixture under constant stirring until a stable, clear microemulsion is formed.
- Characterize the microemulsion for droplet size, polydispersity index, zeta potential, and drug content.
- Ensure the final formulation is sterile for ophthalmic use.

Experimental Workflow



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Caption: Workflow for in vivo evaluation of **JP-153** in the OIR model.

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References

- 1. Novel Small Molecule JP-153 Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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